1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole
Overview
Description
1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole (TTA) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TTA is a versatile compound that has a wide range of applications in various fields, including biochemistry, pharmacology, and material science.
Scientific Research Applications
Antimicrobial Applications
1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole and its derivatives have shown promising antimicrobial properties. For instance, certain 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality, synthesized via Cu(I) catalyzed click reactions, exhibited notable antibacterial, antitubercular, and antifungal activities, sometimes outperforming reference drugs against bacterial, mycobacterial, and fungal strains (Kaushik et al., 2016). Similarly, fluorinated metal-organic frameworks of 1,4-bis(1,2,4-triazol-1-ylmethyl)-2,3,5,6-tetrafluorobenzene demonstrated broad bactericidal activities against both Gram-positive and Gram-negative strains (Zhang et al., 2014).
Applications in Chemistry and Material Science
In the field of chemistry and materials science, these triazoles are instrumental. They serve as critical intermediates or building blocks in the synthesis of complex molecules. For example, comprehensive quantum mechanical studies on anastrozole-based triazole analogues showed their potential as effective photosensitizers in Dye-Sensitized Solar Cells (DSSC) (Al-Otaibi et al., 2020). Furthermore, 1,2,3-triazoles are known for their diverse supramolecular interactions, enabling applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Medicinal Chemistry
In medicinal chemistry, the 1,2,3-triazole ring acts as a bioisostere, mimicking various functional groups and facilitating the synthesis of new active molecules with diverse bioactivities, including antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017). Moreover, 1,2,4-triazoles play a vital role in clinical drugs, forming the core motif in various pharmaceuticals with a range of therapeutic applications (Prasad et al., 2021).
Synthesis of Heterocycles
These triazoles are also crucial in the synthesis of heterocycles, a key component in pharmaceuticals, agrochemicals, and materials science. For instance, the construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst exemplifies innovative methods in organic synthesis (Thorve et al., 2023).
properties
IUPAC Name |
1-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c1-6-3-10(8-1)5-11-4-7-2-9-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCJJXFFDQZWMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321342 | |
Record name | 1,1'-Methylenebis(1H-1,2,4-triazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole | |
CAS RN |
63400-51-1 | |
Record name | NSC373760 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Methylenebis(1H-1,2,4-triazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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